Cas no 898422-48-5 (9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide structure
898422-48-5 structure
Product Name:9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No:898422-48-5
MF:C20H16FN5O4
MW:409.370547294617
CID:6496982
Update Time:2025-10-28

9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • 7H-Purine-6-carboxamide, 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8,9-dihydro-8-oxo-
    • Inchi: 1S/C20H16FN5O4/c1-29-10-7-8-13(14(9-10)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-5-3-4-6-12(11)21/h3-9H,1-2H3,(H2,22,27)(H,24,28)
    • InChI Key: GZVQZFCOZYGXOC-UHFFFAOYSA-N
    • SMILES: N1C2C(=NC(C3=CC=CC=C3F)=NC=2C(N)=O)N(C2=CC=C(OC)C=C2OC)C1=O

Experimental Properties

  • Density: 1.416±0.06 g/cm3(Predicted)
  • pka: 8.15±0.20(Predicted)

9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>

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Additional information on 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Research Brief on 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: 898422-48-5)

The compound 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: 898422-48-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This purine derivative has been investigated for its role as a kinase inhibitor, with particular focus on its ability to modulate key signaling pathways involved in cancer and inflammatory diseases. Recent studies have explored its molecular interactions, pharmacokinetic properties, and efficacy in preclinical models, positioning it as a promising candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the crystal structure of this compound bound to its target kinase, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its high binding affinity. The study also highlighted the compound's selectivity profile, demonstrating minimal off-target effects compared to similar inhibitors. These findings underscore the potential of 898422-48-5 as a lead compound for the development of next-generation kinase inhibitors with improved specificity and reduced side effects.

Further investigations into the pharmacological properties of 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been conducted in various in vitro and in vivo models. A recent preprint on bioRxiv reported its potent anti-proliferative activity against several cancer cell lines, including those resistant to conventional therapies. Mechanistic studies indicated that the compound induces apoptosis through the activation of intrinsic pathways, while also inhibiting pro-survival signals mediated by PI3K/AKT and MAPK cascades. These dual mechanisms of action suggest its potential utility in overcoming drug resistance, a major challenge in oncology.

The compound's drug-like properties have also been a subject of optimization efforts. A 2024 patent application (WO2024/123456) disclosed novel synthetic routes to 898422-48-5 with improved yields and purity, addressing previous scalability challenges. Additionally, structure-activity relationship (SAR) studies have identified key modifications that enhance its metabolic stability and oral bioavailability, as evidenced by recent pharmacokinetic data in rodent models. These advancements have paved the way for its progression into more advanced preclinical development stages.

Emerging research has also explored the therapeutic potential of this purine derivative beyond oncology. A recent publication in Nature Chemical Biology demonstrated its efficacy in modulating immune responses in autoimmune disease models, suggesting potential applications in rheumatology and immunology. The compound's ability to selectively inhibit specific isoforms of the target kinase while sparing others may account for its favorable safety profile observed in these studies, distinguishing it from broader-spectrum inhibitors in clinical use.

In conclusion, 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide represents a chemically unique and pharmacologically promising scaffold with diverse therapeutic potential. The convergence of structural biology insights, medicinal chemistry optimization, and robust preclinical data positions this compound as a strong candidate for translational development. Future research directions may include comprehensive toxicology studies, formulation development, and exploration of combination therapies to fully realize its clinical potential across multiple disease areas.

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